molecular formula C26H22FN3O2 B2368217 8-ethoxy-5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866810-95-9

8-ethoxy-5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2368217
CAS No.: 866810-95-9
M. Wt: 427.479
InChI Key: MCMYCVBJYANLLO-UHFFFAOYSA-N
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Description

The compound 8-ethoxy-5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline (referred to hereafter as Compound A) belongs to the pyrazoloquinoline class, a tricyclic scaffold merging pyrazole and quinoline moieties. Pyrazolo[4,3-c]quinolines are pharmacologically significant, demonstrating anticancer, anti-inflammatory, and receptor-modulating activities .

Properties

IUPAC Name

8-ethoxy-5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2/c1-3-32-20-12-13-24-21(14-20)26-22(16-30(24)15-18-6-4-5-7-23(18)27)25(28-29-26)17-8-10-19(31-2)11-9-17/h4-14,16H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMYCVBJYANLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)OC)CC5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like pyrazoloquinolines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions tailored to large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various hydrogenated forms of the compound.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity : Research indicates that derivatives of pyrazoloquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-donating or withdrawing groups on the phenyl rings can enhance this activity, making it a candidate for further investigation as an antibacterial agent .
  • Anticancer Potential : Some studies suggest that pyrazoloquinoline derivatives may possess anticancer properties. The mechanism is thought to involve the inhibition of specific cellular pathways that lead to cancer cell proliferation. Further research is necessary to elucidate the exact mechanisms and efficacy against different cancer types .
  • Anti-inflammatory Effects : Preliminary studies indicate that compounds related to 8-ethoxy-5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline may exhibit anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

  • Antimicrobial Screening : A study demonstrated that certain pyrazoloquinoline derivatives showed a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis. This highlights their potential as future antituberculosis agents .
  • Anticancer Activity Assessment : In vitro studies have been conducted on various cancer cell lines where pyrazoloquinoline derivatives exhibited cytotoxic effects, leading to cell death through apoptosis. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the quinoline ring significantly influenced their anticancer activity .

Mechanism of Action

The mechanism of action of 8-ethoxy-5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. This compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Substituent Impact on Pharmacological Activity

  • 4-Fluorophenyl (e.g., EP 3 160 961 B1) may increase metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
  • 4-Methylbenzyl (EP 3 160 961 B1) or 3-fluorobenzyl variants may alter binding pocket interactions in kinase or PDE4 inhibitors .
  • Position 8 (Functional Group):

    • Ethoxy (as in Compound A ) vs. methoxy or fluoro (e.g., 8-fluoro analog ) impacts solubility and oxidative metabolism. Ethoxy groups may prolong half-life due to reduced CYP450-mediated degradation.

Implications for Drug Development

  • Receptor Selectivity : Fluorine and methoxy/ethoxy substitutions at positions 3 and 8 are critical for targeting GPCRs (e.g., GPR35, NTR1) versus kinases or PDEs .
  • Metabolic Considerations : Ethoxy groups (as in Compound A ) may improve pharmacokinetics over methoxy analogs, but require validation in ADME studies.
  • Therapeutic Potential: Analogs with 4-methoxyphenyl and fluorobenzyl groups (e.g., ) are candidates for CNS disorders or oncology due to structural similarity to anxiolytic CGS-9896 .

Biological Activity

8-Ethoxy-5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the class of pyrazoloquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

  • Chemical Formula : C26H22FN3O2
  • CAS Number : 866810-95-9
  • Molecular Weight : 433.47 g/mol

Biological Activity

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazoloquinoline, including this compound, exhibit significant antimicrobial properties.

  • Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antimicrobial efficacy .
Pathogen MIC (μg/mL)
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The results indicated that certain derivatives exhibited significant inhibition of NO production, comparable to established anti-inflammatory agents.

  • Key Findings :
    • Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was observed.
    • Structure-activity relationship (SAR) studies suggested that specific substitutions on the pyrazoloquinoline structure enhance anti-inflammatory activity .

Anticancer Activity

The anticancer potential of the compound was evaluated through various in vitro assays. It was found to inhibit the growth of several cancer cell lines effectively.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • T47D (breast cancer)

The compound exhibited IC50 values indicating its potency against these cell lines, suggesting a promising avenue for further development as an anticancer agent.

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of pyrazoloquinoline derivatives. The compounds were tested against a panel of bacterial strains, demonstrating effective bactericidal activity and low cytotoxicity .
  • Research on Anti-inflammatory Mechanisms :
    Another investigation focused on the anti-inflammatory mechanisms of these compounds, revealing their ability to modulate inflammatory pathways through inhibition of key enzymes involved in inflammation .
  • Anticancer Efficacy :
    A comprehensive review outlined the anticancer activities associated with various pyrazoloquinoline derivatives, including this specific compound. It noted significant cytotoxic effects on tumor cells while maintaining low toxicity towards normal cells .

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